Molecular Weight Advantage of 3-Methyl Substitution vs. 3-Chloro and 3-Bromo Analogs for Fragment-Based Screening Libraries
In fragment-based drug discovery, lower molecular weight (MW) starting points are preferred to maximize ligand efficiency and room for subsequent optimization. 3-Methyl-7H-pyrrolo[2,3-c]pyridazine (MW = 133.15 g/mol) offers a 13.3% lower MW than the 3-chloro analog (MW = 153.57 g/mol) [1] and 32.8% lower MW than the 3-bromo analog (MW = 198.02 g/mol) . The methyl-substituted core also maintains a lower calculated density (1.3 ± 0.1 g/cm³) compared to the 3-bromo analog (1.894 ± 0.06 g/cm³) , contributing to more favorable drug-like physicochemical profiles while preserving the synthetic handle at C3 for further derivatization.
| Evidence Dimension | Molecular weight (g/mol) and predicted density (g/cm³) |
|---|---|
| Target Compound Data | MW = 133.15 g/mol; Density (pred.) = 1.3 ± 0.1 g/cm³ |
| Comparator Or Baseline | 3-Chloro-7H-pyrrolo[2,3-c]pyridazine: MW = 153.57 g/mol; 3-Bromo-7H-pyrrolo[2,3-c]pyridazine: MW = 198.02 g/mol, Density (pred.) = 1.894 ± 0.06 g/cm³ |
| Quantified Difference | ΔMW: -13.3% vs. 3-Cl; -32.8% vs. 3-Br; ΔDensity: -31.4% vs. 3-Br |
| Conditions | Calculated and vendor-reported physicochemical properties under standard conditions |
Why This Matters
A lower-molecular-weight scaffold is critical for fragment-based screening cascades, providing greater headroom for molecular growth while maintaining Rule-of-3 compliance, directly impacting procurement decisions for library design.
- [1] PubChem. 3-Chloro-7H-pyrrolo[2,3-c]pyridazine (CAS 1207625-18-0). Molecular Weight: 153.57 g/mol. View Source
